Comprehensive Technical Guide: Chemical Properties and Applications of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Comprehensive Technical Guide: Chemical Properties and Applications of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Executive Summary & Core Directive
In the landscape of modern synthetic and medicinal chemistry, highly substituted α -triazolyl ketones represent a critical class of bifunctional building blocks. 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (C12H13N3O) is a specialized scaffold characterized by a sterically encumbered gem-dimethyl group adjacent to a photoactive aryl ketone and a coordinating 1,2,4-triazole ring.
This technical whitepaper provides an authoritative, in-depth analysis of this compound. Rather than merely listing its properties, we will deconstruct the causality behind its chemical behavior—specifically focusing on its utility as a precursor for cytochrome P450 51 (CYP51) antifungal inhibitors and its reactivity as a Norrish Type I photoinitiator analog. Every protocol provided herein is designed as a self-validating system, ensuring that experimentalists can verify intermediate integrity at every step.
Structural Profiling & Physicochemical Data
The chemical behavior of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is governed by the Thorpe-Ingold effect (the gem-dimethyl effect). The bulky methyl groups at the α -carbon restrict the rotational degrees of freedom between the carbonyl and the triazole moiety.
Causality in Reactivity:
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Suppression of Enolization: The quaternary α -carbon completely prevents keto-enol tautomerization, eliminating the risk of α -epimerization or unwanted aldol condensations during downstream basic processing.
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Facial Shielding: The steric bulk of the gem-dimethyl and triazole groups forces incoming nucleophiles (e.g., hydride sources during reduction) to attack the carbonyl carbon from the least sterically hindered face, enabling highly diastereoselective transformations.
Table 1: Quantitative Physicochemical Data
The following parameters are critical for predicting both synthetic solubility and downstream pharmacokinetic potential (Lipinski's Rule of 5).
| Property | Value | Mechanistic Significance |
| Molecular Weight | 215.25 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Chemical Formula | C12H13N3O | - |
| Topological Polar Surface Area (TPSA) | 47.3 Ų | Excellent membrane permeability; ideal for CNS or topical targeting. |
| LogP (Predicted) | 2.1 | Balanced lipophilicity for hydrophobic pocket binding in target enzymes. |
| H-Bond Donors | 0 | Prevents non-specific aggregation in aprotic organic solvents. |
| H-Bond Acceptors | 4 | Facilitates coordination with metalloenzymes (e.g., Heme Fe3+). |
Mechanistic Chemistry: Photochemical Cleavage
Because the molecule is structurally analogous to commercial α -hydroxy and α -amino ketone photoinitiators (e.g., Irgacure series), it undergoes efficient homolytic cleavage upon UV irradiation. As documented in studies of [1], the excitation of the carbonyl group to a triplet state ( T1 ) via intersystem crossing results in the rapid fragmentation of the Cα−C(O) bond.
Causality: The stability of the resulting tertiary α -triazolyl-alkyl radical drives the thermodynamics of this cleavage, making it an excellent candidate for generating highly reactive radical species in controlled polymerization or photoredox catalysis.
Caption: Photochemical Norrish Type I cleavage generating benzoyl and triazolyl-alkyl radicals.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are engineered with built-in validation checkpoints.
Protocol 1: Synthesis of the α -Triazolyl Ketone
This protocol utilizes a nucleophilic substitution ( SN2/SN1 hybrid) of 2-bromo-2-methylpropiophenone with 1H-1,2,4-triazole.
Causality of Reagent Selection: Potassium carbonate (K2CO3) is selected as the base in acetonitrile. A stronger base (like NaH) could trigger unwanted side reactions with the solvent, while K2CO3 provides the exact pKa required to deprotonate the triazole (pKa ~10) without degrading the α -bromo ketone.
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Preparation: Charge a flame-dried 250 mL round-bottom flask with 1H-1,2,4-triazole (1.2 equiv, 12 mmol) and anhydrous K2CO3 (2.0 equiv, 20 mmol) in 50 mL of anhydrous acetonitrile.
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Activation: Stir the suspension at 60 °C for 30 minutes to ensure complete formation of the triazolide anion.
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Addition: Dropwise, add 2-bromo-2-methylpropiophenone (1.0 equiv, 10 mmol) dissolved in 10 mL of acetonitrile over 15 minutes.
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Reaction & Monitoring: Reflux the mixture at 82 °C.
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Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) should cleanly convert to a lower Rf spot.
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Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Distilled Water.
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Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.
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Self-Validation Checkpoint 2: Confirm product identity via GC-MS. The mass spectrum must show the molecular ion peak at m/z 215 and a prominent fragment at m/z 105 (benzoyl cation).
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Protocol 2: Reduction to the CYP51 Pharmacophore (Alcohol Derivative)
The ketone must be reduced to 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ol to act as a biologically active antifungal agent.
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Solvation: Dissolve the synthesized ketone (5 mmol) in 20 mL of absolute methanol at 0 °C.
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Reduction: Slowly add Sodium Borohydride (NaBH4, 2.0 equiv, 10 mmol) in small portions to manage the exothermic evolution of hydrogen gas.
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Causality: Methanol acts as both the solvent and the proton source required to quench the intermediate alkoxyborohydride complex.
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Quenching: After 2 hours of stirring at room temperature, quench the reaction carefully with 1M HCl until gas evolution ceases (pH ~6).
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Extraction: Evaporate the methanol, extract the aqueous layer with Dichloromethane (3 x 15 mL), dry, and concentrate.
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Self-Validation Checkpoint 3: Analyze via 1 H-NMR. The complete disappearance of the ketone is verified by the absence of the C=O carbon signal at ~200 ppm in 13 C-NMR, and the appearance of a new carbinol C−H proton signal at ~4.8 ppm in 1 H-NMR.
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Pharmacological Relevance: CYP51 Inhibition
The reduced alcohol derivative of this compound shares the core structural motif of commercial azole antifungals (e.g., fluconazole, triadimefon). Its primary biological target is Lanosterol 14 α -demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal cell membrane ergosterol biosynthesis.
Mechanism of Action: The efficacy of the molecule relies on a dual-binding modality. The N4 nitrogen of the 1,2,4-triazole ring acts as a strong Lewis base, directly coordinating with the electrophilic Heme Iron (Fe 3+ ) residing in the catalytic core of CYP51. Simultaneously, the phenyl ring and the gem-dimethyl backbone project into the hydrophobic substrate-binding channel, anchoring the molecule and competitively excluding the natural substrate, lanosterol.
Caption: Dual-modality coordination of the triazole pharmacophore to the CYP51 heme iron complex.
References
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Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). Available at:[Link]
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Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). Available at:[Link](Note: General reference for Type I cleavage mechanisms in highly substituted ketones).
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The past, present, and future of the Yang reaction. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). Available at:[Link]
